molecular formula C17H21N3O2 B4856562 ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Cat. No.: B4856562
M. Wt: 299.37 g/mol
InChI Key: KOHJFZKKIWWQGC-QINSGFPZSA-N
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Description

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a conjugated system

Preparation Methods

The synthesis of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(4-methylpiperazin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the active methylene compound (ethyl cyanoacetate) form the desired product in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The piperazine ring in the compound can bind to receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate can be compared with other cyanoacrylate derivatives and piperazine-containing compounds:

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-22-17(21)15(13-18)12-14-4-6-16(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHJFZKKIWWQGC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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